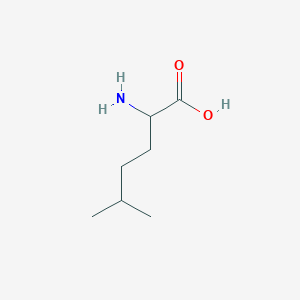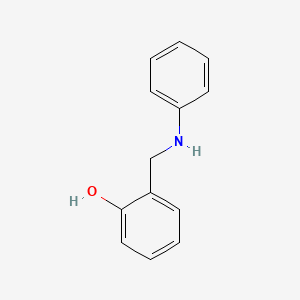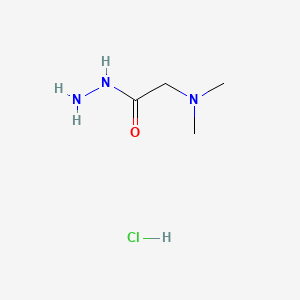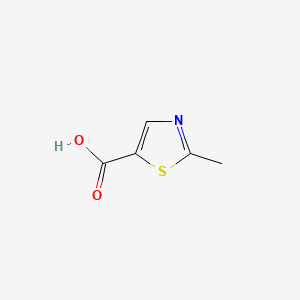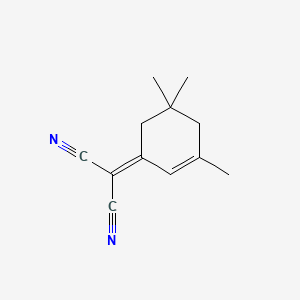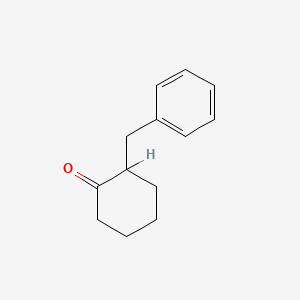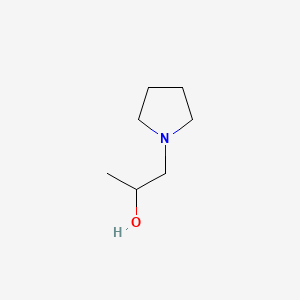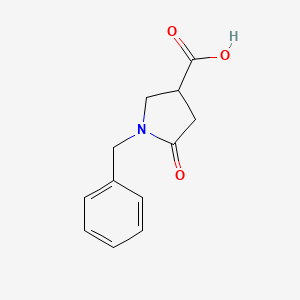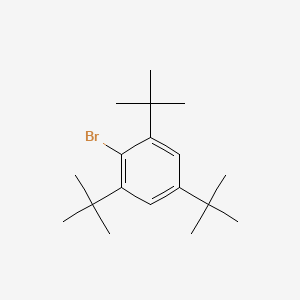
2-Bromo-1,3,5-tri-tert-butylbenzene
Overview
Description
2-Bromo-1,3,5-tri-tert-butylbenzene is an organic compound with the molecular formula C18H29Br. It is a derivative of benzene, where three tert-butyl groups and one bromine atom are substituted at the 1, 3, and 5 positions of the benzene ring. This compound is known for its bulky substituents, which can influence its reactivity and physical properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1,3,5-tri-tert-butylbenzene is the benzylic position of the benzene ring . The benzylic position refers to the carbon atom that is directly attached to the benzene ring. This position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Mode of Action
This compound interacts with its target through a free radical reaction . In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom from the benzylic position to form succinimide. The resulting benzylic radical then reacts with N-bromosuccinimide to form this compound .
Biochemical Pathways
The reaction involving this compound is part of the broader biochemical pathway of free radical bromination . This pathway involves the substitution of a hydrogen atom with a bromine atom, leading to the formation of a brominated compound . The bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .
Result of Action
The bromination of the benzylic position of 1,3,5-tri-tert-butylbenzene results in the formation of this compound . This transformation can potentially alter the compound’s reactivity, enabling it to participate in further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, or certain catalysts . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH, temperature, and the presence of other chemical species in the environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-1,3,5-tri-tert-butylbenzene plays a crucial role in biochemical reactions, particularly in the context of bromination and nucleophilic substitution reactions. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, the compound can undergo free radical bromination, where it interacts with enzymes that facilitate radical formation and stabilization . Additionally, it can participate in nucleophilic substitution reactions, interacting with nucleophilic biomolecules such as thiols and amines .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modifying key signaling molecules through bromination. This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For example, the compound’s interaction with cellular thiols can affect redox signaling pathways, impacting cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, forming covalent bonds with nucleophilic sites. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the compound can inhibit enzymes involved in DNA repair by covalently modifying active site residues . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its bromination and nucleophilic substitution reactions. It interacts with enzymes such as cytochrome P450, which facilitate its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound can bind to albumin in the bloodstream, facilitating its transport to target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene typically involves the bromination of 1,3,5-tri-tert-butylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,5-tri-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to form 1,3,5-tri-tert-butylbenzene.
Oxidation Reactions: The tert-butyl groups can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 1,3,5-tri-tert-butylbenzene derivatives with different substituents.
Reduction: Formation of 1,3,5-tri-tert-butylbenzene.
Oxidation: Formation of oxidized tert-butyl derivatives.
Scientific Research Applications
2-Bromo-1,3,5-tri-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules due to its bulky substituents.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Bromo-2,4,6-tri-tert-butylbenzene
- 1-Bromo-3,5-di-tert-butylbenzene
- 2-Bromo-1,3,5-tri-tert-butylbenzene
Comparison: this compound is unique due to the specific positioning of its substituents, which can affect its reactivity and physical properties. Compared to other similar compounds, it may exhibit different steric hindrance and electronic effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
2-bromo-1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZWHPYNRDCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192835 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3975-77-7 | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3975-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


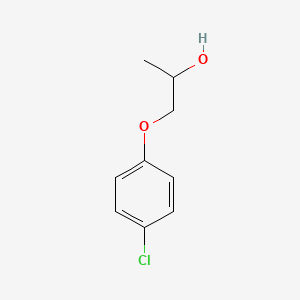
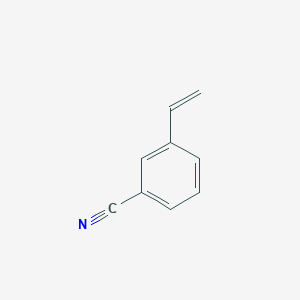
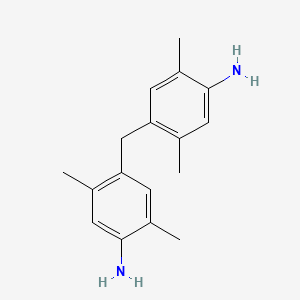
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
